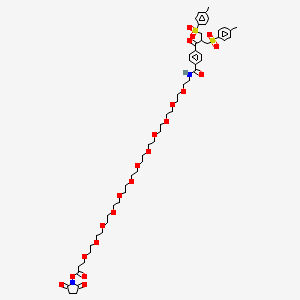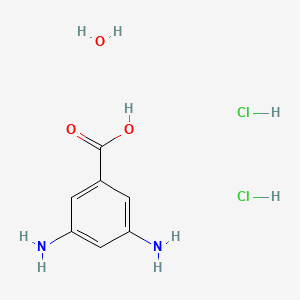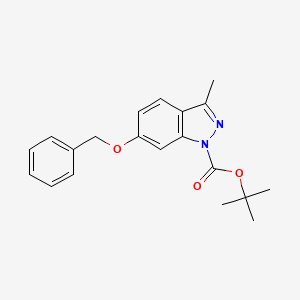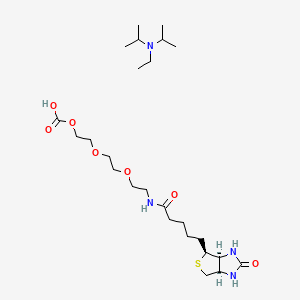
Bis-sulfone-PEG12-NHS Ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bis-sulfone-PEG12-NHS Ester is a highly efficient, hydrophilic bifunctional crosslinking reagent. It features two reactive sulfonyl groups and a N-hydroxysuccinimide ester moiety, allowing for site-specific conjugation to biomolecules such as proteins, peptides, and nucleic acids . This compound is widely utilized for creating advanced drug delivery systems, targeted therapeutics, and bioconjugate vaccines .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Bis-sulfone-PEG12-N-hydroxysuccinimide Ester typically involves the reaction of polyethylene glycol (PEG) with sulfonyl chloride and N-hydroxysuccinimide under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or dimethylformamide, with the presence of a base like triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
In industrial settings, the production of Bis-sulfone-PEG12-N-hydroxysuccinimide Ester follows a similar synthetic route but on a larger scale. The process involves the use of high-purity reagents and solvents to ensure the final product’s quality and consistency. The reaction conditions are optimized to maximize yield and minimize impurities .
Analyse Chemischer Reaktionen
Types of Reactions
Bis-sulfone-PEG12-N-hydroxysuccinimide Ester primarily undergoes bis-alkylation reactions. It is selective for the cysteine sulfur atoms from a native disulfide bond. These reagents undergo bis-alkylation to conjugate both thiols derived from the two cysteine residues of a reduced native disulfide bond, such as the interchain disulfide bonds of an antibody .
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like dithiothreitol or tris(2-carboxyethyl)phosphine to reduce disulfide bonds. The reactions are typically carried out in aqueous media, with the hydrophilic PEG spacer increasing solubility .
Major Products Formed
The major products formed from these reactions are covalently rebridged disulfide bonds via a three-carbon bridge, leaving the protein structurally intact .
Wissenschaftliche Forschungsanwendungen
Bis-sulfone-PEG12-N-hydroxysuccinimide Ester has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of Bis-sulfone-PEG12-N-hydroxysuccinimide Ester involves the selective bis-alkylation of cysteine sulfur atoms from a native disulfide bond. This reaction results in the covalent rebridging of the disulfide bond via a three-carbon bridge, maintaining the structural integrity of the protein . The hydrophilic polyethylene glycol spacer increases solubility in aqueous media, facilitating the conjugation process .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Bis-sulfone-N-hydroxysuccinimide Ester: Similar in structure but without the polyethylene glycol spacer, making it less hydrophilic and less soluble in aqueous media.
Ms-PEG4-t-butyl Ester: Contains a mesyl group and a t-butyl protecting group, used in substitution reactions.
Uniqueness
Bis-sulfone-PEG12-N-hydroxysuccinimide Ester is unique due to its hydrophilic polyethylene glycol spacer, which increases solubility in aqueous media and enhances its utility in biological and medical applications . This feature distinguishes it from other bis-sulfone compounds that lack the polyethylene glycol spacer.
Eigenschaften
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[[4-[3-(4-methylphenyl)sulfonyl-2-[(4-methylphenyl)sulfonylmethyl]propanoyl]benzoyl]amino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C56H80N2O22S2/c1-45-3-11-50(12-4-45)81(64,65)43-49(44-82(66,67)51-13-5-46(2)6-14-51)55(62)47-7-9-48(10-8-47)56(63)57-18-20-69-22-24-71-26-28-73-30-32-75-34-36-77-38-40-79-42-41-78-39-37-76-35-33-74-31-29-72-27-25-70-23-21-68-19-17-54(61)80-58-52(59)15-16-53(58)60/h3-14,49H,15-44H2,1-2H3,(H,57,63) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJDSAKOWMGLMII-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)CC(CS(=O)(=O)C2=CC=C(C=C2)C)C(=O)C3=CC=C(C=C3)C(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)ON4C(=O)CCC4=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C56H80N2O22S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1197.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-fluoro-6-[(E)-2-nitroprop-1-enyl]phenol](/img/structure/B8120350.png)











